Adenosine-2',3'-O-phenylboronate
Overview
Description
Adenosine-2’,3’-O-phenylboronate is a biomedical molecule with the molecular formula C16H16BN5O4 and a molecular weight of 353.14 g/mol . This compound is known for its profound influence on adenosine receptors and nucleotide metabolism, making it a pivotal molecule in various research fields, including neurotransmission, cardiovascular ailments, and oncology.
Scientific Research Applications
Adenosine-2’,3’-O-phenylboronate has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Adenosine-2’,3’-O-phenylboronate is a biomedical molecule that profoundly influences adenosine receptors and nucleotide metabolism . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
The compound acts as a direct agonist at specific cell membrane receptors (A1 & A2) of adenosine . The A1 receptor is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in the depression of SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy .
Pharmacokinetics
It is recommended to store the compound at -20° C . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Future Directions
Adenosine-2’,3’-O-phenylboronate is a product for proteomics research . Its influence on adenosine receptors and nucleotide metabolism makes it a valuable tool in the research of neurotransmission, cardiovascular ailments, and oncology . As our understanding of these fields grows, the use of Adenosine-2’,3’-O-phenylboronate may expand or evolve.
Biochemical Analysis
Biochemical Properties
Adenosine-2’,3’-O-phenylboronate interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. It has been shown to affect adenosine receptors, which are crucial in regulating numerous physiological processes. The compound’s interaction with these receptors can modulate neurotransmission, cardiovascular functions, and cellular metabolism . Additionally, Adenosine-2’,3’-O-phenylboronate can bind to thermosensitive copolymers, affecting their phase transition temperature and binding properties.
Cellular Effects
Adenosine-2’,3’-O-phenylboronate impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with adenosine receptors can lead to changes in intracellular signaling cascades, affecting processes such as neurotransmission and cardiovascular function . Furthermore, Adenosine-2’,3’-O-phenylboronate has been shown to influence nucleotide metabolism, which is essential for maintaining cellular energy balance and metabolic flux.
Molecular Mechanism
The molecular mechanism of Adenosine-2’,3’-O-phenylboronate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to adenosine receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to the activation or inhibition of various enzymes, affecting cellular processes such as neurotransmission and cardiovascular function . Additionally, Adenosine-2’,3’-O-phenylboronate can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine-2’,3’-O-phenylboronate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that Adenosine-2’,3’-O-phenylboronate is stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Adenosine-2’,3’-O-phenylboronate vary with different dosages in animal models. At lower doses, the compound can modulate adenosine receptors and nucleotide metabolism without causing significant adverse effects. At higher doses, Adenosine-2’,3’-O-phenylboronate may exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
Adenosine-2’,3’-O-phenylboronate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound’s influence on adenosine receptors can affect metabolic flux and metabolite levels, impacting cellular energy balance and metabolic processes. Additionally, Adenosine-2’,3’-O-phenylboronate can modulate the activity of enzymes involved in nucleotide synthesis and degradation, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, Adenosine-2’,3’-O-phenylboronate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of Adenosine-2’,3’-O-phenylboronate are crucial for its ability to modulate cellular processes and biochemical reactions .
Subcellular Localization
Adenosine-2’,3’-O-phenylboronate’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-2’,3’-O-phenylboronate can be synthesized through a one-pot polymerization approach. This method involves the use of phenylboronic acid-functionalized polymers, with N,N’-methylbisacrylamide (MBAA) as the crosslinker and dimethyl sulfoxide (DMSO) as the polymerization solvent . The reaction conditions are optimized to achieve high selectivity and binding affinity for cis-diol containing molecules, such as adenosine .
Industrial Production Methods
While specific industrial production methods for Adenosine-2’,3’-O-phenylboronate are not extensively documented, the principles of boronate affinity reaction, which are pH-dependent, can be applied. Under high pH conditions, phenylboronic acid forms a covalent complex with cis-diol groups, which can be dissociated under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
Adenosine-2’,3’-O-phenylboronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving Adenosine-2’,3’-O-phenylboronate are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the phenylboronate group.
Common Reagents and Conditions
Common reagents used in reactions with Adenosine-2’,3’-O-phenylboronate include:
Phenylboronic acid: Used in the synthesis and functionalization of the compound.
Dimethyl sulfoxide (DMSO): Used as a solvent in polymerization reactions.
Major Products Formed
The major products formed from reactions involving Adenosine-2’,3’-O-phenylboronate depend on the specific reaction conditions. For example, binding to thermosensitive copolymers can result in complexes with significant interaction between adenosine and phenylboronate groups.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Shares the phenylboronate functional group and is used in similar applications for binding cis-diol containing molecules.
Catechol: Another compound that interacts with phenylboronate groups, used in binding studies.
Uniqueness
Adenosine-2’,3’-O-phenylboronate is unique due to its specific influence on adenosine receptors and its role in nucleotide metabolism. Its ability to bind to thermosensitive copolymers and influence phase transition temperatures sets it apart from other similar compounds.
Properties
IUPAC Name |
[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYKHPDTEBVOAG-ZIWBQIBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675537 | |
Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4710-68-3 | |
Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.